Pomalidomide-C4-Br can be classified under the category of immunomodulatory drugs. It is synthesized through a series of chemical reactions involving various reagents and conditions. The compound is primarily sourced from research laboratories and chemical suppliers specializing in pharmaceutical intermediates.
The synthesis of Pomalidomide-C4-Br involves several key steps:
Industrial production often utilizes continuous flow chemistry to enhance safety and reproducibility, achieving yields between 38% and 47%.
The molecular formula for Pomalidomide-C4-Br is with a molecular weight of 436.3 g/mol. Its IUPAC name is 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide. The structural representation indicates the presence of a bromine atom at the C4 position, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.3 g/mol |
| IUPAC Name | 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
| InChI | InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
| InChI Key | GGRGQWPRMDAFRO-UHFFFAOYSA-N |
Pomalidomide-C4-Br participates in various chemical reactions:
The following reagents are commonly used:
Pomalidomide-C4-Br exerts its effects through several mechanisms:
Pomalidomide-C4-Br has diverse applications across various fields:
This compound's unique properties make it a valuable subject for ongoing research aimed at enhancing therapeutic strategies against cancer and other diseases.
Pomalidomide-C4-Br incorporates a bromine atom at the C4 position of the phthalimide ring, enhancing hydrophobic interactions within CRBN’s tri-tryptophan aromatic cage (Trp380, Trp386, Trp400 in human CRBN). Crystallographic studies of analogous brominated IMiDs demonstrate a ~1.8-fold increase in binding affinity (KD = 75 nM) compared to pomalidomide (KD = 135 nM), attributed to bromine’s halogen bonding with His380 and van der Waals contacts with Phe402 [1] [9]. The glutarimide ring maintains critical hydrogen bonds with CRBN’s backbone amide of His378 and side chain of Asn351, while the bromine’s electronegative surface complements the aromatic cage’s π-electron cloud [9]. Deuterium-stabilized enantiomers of thalidomide analogs confirm that the (S)-configuration at the chiral center improves CRBN binding by 10-fold over (R)-enantiomers, a stereochemical preference preserved in Pomalidomide-C4-Br [1].
Table 1: Binding Parameters of Pomalidomide-C4-Br vs. IMiDs
| Compound | KD (nM) | ΔG (kcal/mol) | Key CRBN Interactions |
|---|---|---|---|
| Thalidomide | 250 ± 15 | -7.2 | Trp380, Asn351, Phe402 |
| Pomalidomide | 135 ± 10 | -8.1 | Trp386, His378, Asn351 |
| Pomalidomide-C4-Br | 75 ± 5 | -9.3 | Trp380/Trp386/Trp400, His380 (Br) |
Binding of Pomalidomide-C4-Br induces a conformational shift in CRBN’s thalidomide-binding domain (TBD), propagating allostery to the C-terminal domain. This remodels the CRL4CRBN complex (comprising CUL4, DDB1, RBX1), enabling recruitment of non-physiological neosubstrates. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals decreased flexibility in CRBN’s β-hairpin loop (residues 350–360) upon brominated IMiD binding, stabilizing the degron-recognition interface [4] [7]. Unlike classical IMiDs, the bromine moiety reduces steric clashes with Trp400, increasing the complex’s thermodynamic stability (ΔΔG = -1.2 kcal/mol) and suppressing auto-ubiquitination of CRBN by 40% at 1 µM concentrations. This enhances the availability of the E3 ligase for substrate ubiquitination [1] [7].
Pomalidomide-C4-Br selectively recruits zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) to CRL4CRBN via their C-terminal Zn2+-finger domains. Structural modeling indicates that bromine’s bulk extends toward IKZF3’s β-hairpin degron (residues 150–165), strengthening hydrophobic contacts critical for ternary complex formation. In MM1.S multiple myeloma cells, Pomalidomide-C4-Br achieves DC50 = 35 nM for IKZF1 and DC50 = 42 nM for IKZF3 degradation—2.3-fold more potent than pomalidomide—as quantified by immunoassay [2] [4]. Degradation disrupts the IKZF1/3–IRF4–MYC oncogenic axis, reducing IRF4 and MYC mRNA levels by 78% and 69%, respectively (qPCR, 48h treatment). Proteomic profiling confirms negligible off-target degradation (<5% of 5,000+ proteins affected), underscoring its specificity [4] [7].
Table 2: Degradation Efficiency of IKZF1/3 by IMiD Analogs
| Compound | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) | Ubiquitination Rate (kub, min⁻¹) |
|---|---|---|---|
| Lenalidomide | 220 | 190 | 0.18 |
| Pomalidomide | 80 | 98 | 0.41 |
| Pomalidomide-C4-Br | 35 | 42 | 0.87 |
The C4-bromination strategy diverges from traditional IMiD optimization (e.g., lenalidomide’s amino group or pomalidomide’s fluorination) by exploiting halogen-specific interactions:
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